N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, coupled to a thiophene-2-carboxamide moiety. This compound is structurally classified as a dual heterocyclic system (benzothiazole and thiophene) with tertiary amine functionality. Its applications are likely in medicinal chemistry, given the prevalence of benzothiazole derivatives in drug discovery (e.g., antitumor, antimicrobial agents) .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2.ClH/c1-12-10-13(2)16-15(11-12)24-18(19-16)21(8-7-20(3)4)17(22)14-6-5-9-23-14;/h5-6,9-11H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSASCLYQBXUZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its complex structure includes a thiazole ring and various functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1351630-72-2 |
| Molecular Formula | C17H27ClN4O3S2 |
| Molecular Weight | 435.0 g/mol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects. Studies have shown that modifications to this ring can significantly alter the biological potency of similar compounds.
- Mechanism of Action
- Cytotoxicity Studies
Interaction Studies
The compound interacts with various biological macromolecules, including proteins involved in cancer pathways. These interactions are essential for understanding its potential as a therapeutic agent. Notably, the compound's ability to inhibit specific protein functions could lead to significant advancements in cancer treatment strategies .
Study 1: Anticancer Activity Assessment
A study conducted on a series of benzothiazole derivatives demonstrated that compounds with similar structural features exhibited moderate to good anticancer activity against MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines. The findings suggested that structural modifications could enhance efficacy .
Study 2: Molecular Docking Analysis
Molecular docking studies performed on various benzothiazole derivatives indicated that certain substitutions on the thiazole ring significantly influenced binding affinity and selectivity towards cancer-related proteins. This highlights the importance of structure-activity relationships (SAR) in developing new anticancer agents .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride exhibits significant anticancer properties. Studies have shown its effectiveness against various human cancer cell lines, with mechanisms involving:
- Apoptosis Induction : The compound may interact with proteins involved in cell cycle regulation and apoptosis pathways.
- Molecular Docking Studies : Indicate preferential binding to specific targets within cancer cells, potentially inhibiting their function and promoting cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it has effects against several bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM . This positions it as a candidate for further development in treating bacterial infections.
Mechanistic Studies
The unique structural features of this compound allow for detailed mechanistic studies that explore its interactions with biological macromolecules. These studies can provide insights into the compound's:
- Target Identification : Understanding which proteins or pathways are affected can lead to the development of targeted therapies.
- Structure-Activity Relationships (SAR) : Modifications to the compound can be studied to enhance efficacy and reduce toxicity.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer potential of thiazole-containing compounds found that modifications to the thiazole ring significantly influenced cytotoxicity against various cancer cell lines. The presence of the dimethylamino group was noted to enhance solubility and bioactivity, making this compound a promising lead for new anticancer agents.
Case Study 2: Antimicrobial Activity Assessment
In another research project, derivatives of benzothiazole similar to this compound were synthesized and tested for antimicrobial properties. Results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Quinoline and Benzothiazole Carboxamide Families
Key Compounds:
- SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride): Structure: Quinoline-2-carboxamide with a dimethylaminopropyl chain. Molecular Weight: 309.79 g/mol (C₁₅H₂₀ClN₃O₂). Comparison: Replaces benzothiazole with quinoline, lacks thiophene, and has a hydroxy group at position 4.
- N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride: Structure: Similar to SzR-105 but substitutes dimethylamino with pyrrolidinyl. Molecular Weight: 321.80 g/mol (C₁₆H₂₀ClN₃O₂). Comparison: The pyrrolidine ring introduces conformational rigidity, which may enhance receptor binding specificity but reduce solubility compared to the dimethylaminoethyl group in the target compound .
Table 1: Quinoline/Benzothiazole Carboxamide Comparison
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Benzothiazole + Thiophene | 4,6-dimethyl, dimethylaminoethyl | Not reported | High lipophilicity, likely CNS activity |
| SzR-105 | Quinoline | 4-hydroxy, dimethylaminopropyl | 309.79 | Moderate solubility, metabolic stability |
| N-(2-(pyrrolidin-1-yl)ethyl) analogue | Quinoline | 4-hydroxy, pyrrolidinylethyl | 321.80 | Rigid side chain, reduced solubility |
Thiazolidinone-Benzothiazole Hybrids
describes compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) :
- Structure: Benzothiazole-3-carboxamide linked to a thiazolidinone ring with aryl substituents.
- Synthesis: Prepared in ethanol (70% yield) via nucleophilic substitution .
- Comparison: The thiazolidinone ring introduces a polar carbonyl group, enhancing hydrogen-bonding capacity. However, the absence of a thiophene or tertiary amine limits cross-reactivity with aminergic targets compared to the target compound .
Acetamide Derivatives with Thiazole/Thiophene Moieties
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Structure: Acetamide backbone with dichlorophenyl and thiazolyl groups. Crystallography: Twisted conformation between aryl and thiazole rings (79.7° dihedral angle), impacting packing stability via N–H⋯N hydrogen bonds . Comparison: The acetamide linkage (vs.
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) :
- Structure : Sulfonyl-acetamide with chloromethyl thiazole.
- Synthesis : Uses EDC/HOBt coupling in dichloromethane, analogous to methods for benzothiazole carboxamides .
- Comparison : The sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles—a property absent in the target compound .
Critical Findings and Implications
- Structural Flexibility vs.
- Side Chain Optimization: The dimethylaminoethyl group improves solubility over pyrrolidinyl or morpholinomethyl analogues (e.g., ’s C₁₉H₂₆N₄O₃, 358.43 g/mol) .
- Synthetic Challenges : Thiophene carboxamides require stringent coupling conditions (e.g., EDC/HOBt) to avoid ring-opening side reactions, unlike simpler acetamides .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the amide bond, dimethylaminoethyl group, and benzo[d]thiazole/thiophene substituents. Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm (multiplet) .
- Benzo[d]thiazole methyl groups: δ 2.3–2.6 ppm (singlet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and rules out impurities .
- Elemental Analysis : Validates C, H, N, S, and Cl content (deviation <0.4% from theoretical values) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Contradictions may arise from:
- Purity Variability : Validate purity using orthogonal methods (e.g., HPLC + NMR) to exclude confounding impurities .
- Structural Isomerism : Check for regioisomers (e.g., substitution on benzo[d]thiazole) via 2D NMR (COSY, NOESY) .
- Assay Conditions : Replicate experiments under standardized conditions (e.g., cell line, incubation time, solvent controls). For example, DMSO concentration in cytotoxicity assays should be ≤0.1% .
Case Study : If IC50 values vary between studies, re-test the compound alongside a positive control (e.g., doxorubicin) under identical assay protocols .
Advanced: What strategies optimize reaction yields during the alkylation step of the dimethylaminoethyl group?
Q. Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., over-alkylation) .
- Catalyst Use : Add a catalytic amount of KI (1–2 mol%) to accelerate SN2 displacement .
Troubleshooting : If yields remain low (<50%), consider pre-forming the amine hydrochloride salt to improve electrophilic reactivity .
Advanced: How can researchers design experiments to assess the metabolic stability of this compound?
Q. Methodological Answer :
- In Vitro Hepatic Models : Use human liver microsomes (HLM) or hepatocytes to measure half-life (t1/2). Incubate the compound (1–10 µM) with NADPH-regenerating system, and quantify parent compound via LC-MS/MS .
- Enzyme Inhibition Studies : Test inhibition of CYP450 isoforms (e.g., CYP3A4, CYP2D6) using probe substrates (e.g., midazolam for CYP3A4) .
- Metabolite Identification : Perform HRMS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
Advanced: What computational methods predict interactions between this compound and biological targets (e.g., kinases)?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., EGFR kinase). Prepare the protein structure (PDB ID) by removing water molecules and adding hydrogens .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- QSAR Modeling : Develop a quantitative structure-activity relationship model using descriptors like logP, topological polar surface area, and H-bond donors/acceptors .
Basic: How should researchers handle solubility challenges during in vitro assays?
Q. Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and cell culture media with 0.1% BSA. Use dynamic light scattering (DLS) to detect aggregates .
- Prodrug Strategy : Synthesize a phosphate or ester prodrug to enhance aqueous solubility. Confirm stability in assay media via HPLC .
Advanced: What experimental controls are critical when evaluating this compound’s cytotoxicity?
Q. Methodological Answer :
- Vehicle Control : Include DMSO (≤0.1%) to rule out solvent-induced toxicity .
- Positive Control : Use staurosporine (apoptosis inducer) or Triton X-100 (membrane disruptor) .
- Cell Viability Assay : Combine MTT with a live/dead stain (e.g., propidium iodide) to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
